molecular formula C147H253N45O43 B137164 Cecropin P1 CAS No. 125667-96-1

Cecropin P1

Cat. No. B137164
CAS RN: 125667-96-1
M. Wt: 3338.9 g/mol
InChI Key: PRIVBYDFWSFUFP-RJLJEYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cecropin P1 is a 31 amino acid antibacterial protein that can be isolated from pigs . It is used as an antibacterial, antifungal, and anti-cancer compound . The wide-ranging effects of Cecropin P1 are properties of its amphipathic N-terminal, lipophilic C-terminal, and alpha-helical structure .


Synthesis Analysis

Cecropin P1 is expressed by genetically engineered bacteria . It has been isolated from the upper part of the small intestine of the pig . The peptide is separated from other proteins by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column .


Molecular Structure Analysis

The structure of Cecropin P1 includes an N-terminal amphipathic α-helix, a hinge motif, and a hydrophobic C-terminal α-helix . The structure of cecropins has been studied using attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy and molecular dynamics simulations .


Chemical Reactions Analysis

Cecropin P1 has shown antibacterial activity against Gram-negative bacteria . It has also shown antiviral activity and inhibits PRRSV infection . The peptide Cecropin P1 kills bacteria by lysis and this reaction requires more peptide to kill more cells .


Physical And Chemical Properties Analysis

Cecropin P1 is a small protein composed of 31 to 37 amino acids . It is active against both gram-positive and gram-negative bacteria .

Scientific Research Applications

Antimicrobial Activity

Cecropin P1 is known for its potent antimicrobial properties . It exhibits microbicidal activity towards both Gram-positive and Gram-negative bacteria by disrupting their microbial membrane . This makes it a valuable peptide for developing new antibiotics or disinfectants.

Anticancer Potential

Preliminary studies have shown that cecropin peptides, including Cecropin P1, have activity against mammalian lymphomas and leukemias in vitro. The mechanism is thought to involve pore formation at the cytoplasmic membrane, which could lead to potential applications in cancer therapy .

Ultrasound Synergy

Research indicates that the antimicrobial effectiveness of Cecropin P1 can be drastically improved when used in conjunction with ultrasound treatment. This synergy could lead to enhanced methods for microbial deactivation in medical and industrial settings .

Immune System Function

Cecropin P1 acts as an immune effector against microbial infections in various tissues. It is induced by injecting heat-killed bacteria into the body cavity, suggesting its role in the innate immune response .

Protein Expression and Purification

Cecropin P1 can be expressed and purified at high levels, which is crucial for its application in research and therapeutic use. Advanced techniques allow for the production of significant quantities of this peptide .

Mechanism of Action

Target of Action

Cecropin P1, an antimicrobial peptide, primarily targets the cell membranes of bacteria . It has been found to exhibit strong antimicrobial activity against both Gram-positive and Gram-negative bacteria . In addition, it also shows antiviral activity, inhibiting viruses like PRRSV .

Mode of Action

The mode of action of Cecropin P1 is often referred to as a “carpet-like” mechanism . In this process, the charged antimicrobial peptide aligns on the outside of the bacterial cell’s membrane and destabilizes the packing of the lipid bilayer . This destabilization eventually leads to the breakdown of the membrane . Furthermore, Cecropin P1, like other cecropins, kills bacteria by lysis .

Biochemical Pathways

Cecropin P1 affects the integrity of the bacterial cell membrane, leading to its lysis . This disruption of the cell membrane alters its permeability and fluidity, eventually leading to cell necrosis . Additionally, Cecropin P1 can induce cells to produce excessive reactive oxygen species, causing changes in the mitochondrial membrane potential .

Pharmacokinetics

The peptide’s antimicrobial activity is known to be dose-dependent, requiring more peptide to kill more cells .

Result of Action

The primary result of Cecropin P1’s action is the death of the targeted bacterial cells. The peptide causes the cell wall to become rough and nicked, eventually leading to the death of the bacteria . In addition, the induced changes in the cell membrane lead to cell necrosis .

Action Environment

The action of Cecropin P1 can be influenced by environmental factors. For instance, it has been found that the peptide has strong thermal stability, acid stability, and pepsin stability . In an alkaline environment and in the presence of pancreatin, the antibacterial activity of cecropin p1 significantly decreases . Furthermore, the synergistic effect of ultrasonication and antimicrobial action of Cecropin P1 has been shown to drastically improve microbial deactivation by increasing the peptide’s ability for pore formation in cell membranes .

Future Directions

Cecropin P1 has been recognized by the pharmaceutical industry as an attractive class of therapeutic agents . Considering the advances in the successful application of peptides in leishmaniasis chemotherapy, possible approaches and future directions are being discussed .

properties

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[2-[[2-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C147H253N45O43/c1-18-75(9)113(140(229)167-81(15)120(209)188-114(76(10)19-2)141(230)168-82(16)121(210)189-115(77(11)20-3)142(231)178-94(47-50-106(154)198)123(212)164-66-108(200)163-68-110(202)192-60-36-46-105(192)139(228)179-97(145(234)235)45-35-59-161-147(158)159)187-109(201)67-165-124(213)95(48-51-111(203)204)176-138(227)104(72-196)186-143(232)116(78(12)21-4)190-130(219)93(44-34-58-160-146(156)157)174-127(216)90(41-26-31-55-150)172-125(214)88(39-24-29-53-148)170-118(207)79(13)166-136(225)102(70-194)184-135(224)101(64-107(155)199)183-129(218)96(49-52-112(205)206)177-132(221)98(61-73(5)6)181-128(217)91(42-27-32-56-151)173-126(215)89(40-25-30-54-149)171-119(208)80(14)169-144(233)117(83(17)197)191-131(220)92(43-28-33-57-152)175-137(226)103(71-195)185-133(222)99(62-74(7)8)182-134(223)100(180-122(211)86(153)69-193)63-84-65-162-87-38-23-22-37-85(84)87/h22-23,37-38,65,73-83,86,88-105,113-117,162,193-197H,18-21,24-36,39-64,66-72,148-153H2,1-17H3,(H2,154,198)(H2,155,199)(H,163,200)(H,164,212)(H,165,213)(H,166,225)(H,167,229)(H,168,230)(H,169,233)(H,170,207)(H,171,208)(H,172,214)(H,173,215)(H,174,216)(H,175,226)(H,176,227)(H,177,221)(H,178,231)(H,179,228)(H,180,211)(H,181,217)(H,182,223)(H,183,218)(H,184,224)(H,185,222)(H,186,232)(H,187,201)(H,188,209)(H,189,210)(H,190,219)(H,191,220)(H,203,204)(H,205,206)(H,234,235)(H4,156,157,160)(H4,158,159,161)/t75-,76-,77-,78-,79-,80-,81-,82-,83+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-,114-,115-,116-,117-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIVBYDFWSFUFP-RJLJEYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C147H253N45O43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154846
Record name Cecropin P1-LI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cecropin P1

CAS RN

125667-96-1
Record name Cecropin P1-LI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125667961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cecropin P1-LI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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